molecular formula C13H13ClFNO2S B2683096 8-(3-chloro-4-fluorobenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797559-45-5

8-(3-chloro-4-fluorobenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2683096
CAS No.: 1797559-45-5
M. Wt: 301.76
InChI Key: YDXGVCFYXKSVPI-UHFFFAOYSA-N
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Description

8-(3-chloro-4-fluorobenzenesulfonyl)-8-azabicyclo[321]oct-2-ene is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

The synthesis of 8-(3-chloro-4-fluorobenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene involves multiple steps. One common method includes the reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with a bicyclic amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

8-(3-chloro-4-fluorobenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(3-chloro-4-fluorobenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bicyclic structure provides rigidity, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include:

8-(3-chloro-4-fluorobenzenesulfonyl)-8-azabicyclo[32

Properties

IUPAC Name

8-(3-chloro-4-fluorophenyl)sulfonyl-8-azabicyclo[3.2.1]oct-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClFNO2S/c14-12-8-11(6-7-13(12)15)19(17,18)16-9-2-1-3-10(16)5-4-9/h1-2,6-10H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXGVCFYXKSVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2S(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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